

Application Notes and Protocols for the Synthesis of Tanzawaic Acid Derivatives

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Compound of Interest

Compound Name: *Tanzawaic acid E*

Cat. No.: B15593095

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Introduction

Tanzawaic acids are a class of fungal polyketides characterized by a polysubstituted octalin skeleton.[1] These natural products and their synthetic derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. Various Tanzawaic acid derivatives have demonstrated antimicrobial, anti-inflammatory, and cytotoxic properties.[2][3] Notably, certain derivatives have been identified as inhibitors of RANKL-induced osteoclastogenesis and NF-κB signaling, highlighting their therapeutic potential in inflammatory diseases and bone disorders.[4][5]

This document provides detailed application notes and protocols for the synthesis of Tanzawaic acid derivatives, focusing on key chemical transformations and biological evaluation methods. The information is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the Tanzawaic acid scaffold.

Data Presentation: Synthesis and Biological Activity

The following tables summarize key quantitative data from the synthesis of Tanzawaic acid B and the biological evaluation of various Tanzawaic acid derivatives.

Table 1: Summary of Yields for Key Steps in the Total Synthesis of Tanzawaic Acid B

Step No.	Reaction	Starting Material	Product	Yield (%)	Reference
1	Evans Asymmetric Alkylation	Chiral Auxiliary 11	Alkylation Product 14	85	[6] [7]
2	Reductive Removal of Auxiliary	Alkylation Product 14	Alcohol 15	92	[6] [7]
3	Parikh-Doering Oxidation	Alcohol 15	Aldehyde 16	95 (crude)	[6] [7]
4	Asymmetric Mukaiyama Aldol Reaction	Aldehyde 16	Aldol Adduct	70	[6] [7]
5	Intramolecular Diels-Alder Reaction	Dienyl Ester	trans-Octalin	65	[6] [7]
6	Barton-McCombie Deoxygenation	Xanthate 8	Benzoate 7	88	[6]
7	Horner-Wadsworth-Emmons Reaction	Aldehyde 6	Pentadienoic Ester 5	78	[6]
8	Hydrolysis	Methyl Ester 5	Tanzawaic Acid B	91	[6]

Table 2: Biological Activities of Selected Tanzawaic Acid Derivatives

Compound	Biological Activity	Assay System	IC ₅₀ (μM)	Reference
Tanzawaic Acid A	Anti-inflammatory (NO Production)	LPS-stimulated RAW264.7 cells	27.0	[5]
Tanzawaic Acid A	PTP1B Inhibition	8.2	[5]	
2E,4Z-Tanzawaic Acid D	Anti-inflammatory (NO Production)	LPS-activated BV-2 cells	37.8	[5]
Tanzawaic Acid B	Anti-inflammatory (NO Production)	LPS-activated BV-2 cells	42.5	[5]
Tanzawaic Acid B	PTP1B Inhibition	8.2	[5]	
Steckwaic Acid E	NF-κB Inhibition	LPS-induced NF-κB in RAW 264.7 macrophages	10.4	[1]
Known Analogue 10	NF-κB Inhibition	LPS-induced NF-κB in RAW 264.7 macrophages	18.6	[1]
Known Analogue 15	NF-κB Inhibition	LPS-induced NF-κB in RAW 264.7 macrophages	15.2	[1]
Penicisteck Acid F	NF-κB Inhibition	Potent	[4]	
Penicisteck Acid F	Osteoclast Generation	RANKL-induced in vitro	Remarkable Inhibition	[4]

Experimental Protocols

Detailed methodologies for key experiments in the synthesis and evaluation of Tanzawaic acid derivatives are provided below.

Protocol 1: Total Synthesis of Tanzawaic Acid B - Key Steps

This protocol outlines the key transformations in the first total synthesis of (+)-Tanzawaic acid B.^{[6][7]}

1. Evans Asymmetric Alkylation:

- To a solution of the chiral oxazolidinone 11 in THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) dropwise.
- After stirring for 30 minutes, add a solution of dienyl bromide 13 in THF.
- Stir the reaction mixture at -78 °C for 1 hour, then warm to room temperature.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
- Purify the crude product by silica gel chromatography to afford the alkylation product 14.

2. Asymmetric Mukaiyama Aldol Reaction:

- To a solution of the chiral aldehyde 16 in dichloromethane at -78 °C, add a Lewis acid catalyst (e.g., Sn(OTf)₂).
- Add a silyl enol ether and stir the mixture at -78 °C.
- Monitor the reaction by TLC until completion.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane and purify the combined organic layers by silica gel chromatography.

3. Intramolecular Diels-Alder Reaction:

- Dissolve the linear diene precursor in a suitable solvent (e.g., toluene).
- Heat the solution under reflux or use a Lewis acid catalyst at a lower temperature to promote the cycloaddition.
- Monitor the reaction by TLC.
- Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the trans-octalin core.

Protocol 2: Biological Evaluation of Tanzawaic Acid Derivatives

This protocol describes the assays used to evaluate the inhibitory effects of Tanzawaic acid derivatives on NF- κ B activation and RANKL-induced osteoclastogenesis.^{[1][4]}

1. NF- κ B Inhibition Assay (LPS-induced in RAW 264.7 Macrophages):

- Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
- Pre-treat the cells with various concentrations of the Tanzawaic acid derivatives for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
- Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.
- Determine the IC₅₀ values from the dose-response curves.

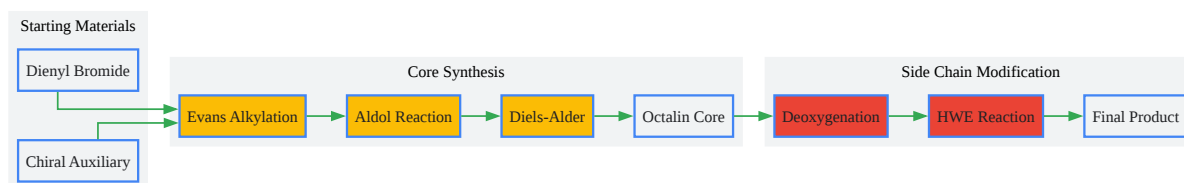
2. RANKL-Induced Osteoclast Differentiation Assay:

- Isolate bone marrow-derived macrophages (BMMs) from mice.
- Culture the BMMs in the presence of M-CSF for 3 days.
- Induce osteoclast differentiation by adding RANKL and treat with different concentrations of the Tanzawaic acid derivatives.

- After 4-5 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
- Count the number of TRAP-positive multinucleated cells to assess osteoclast formation.

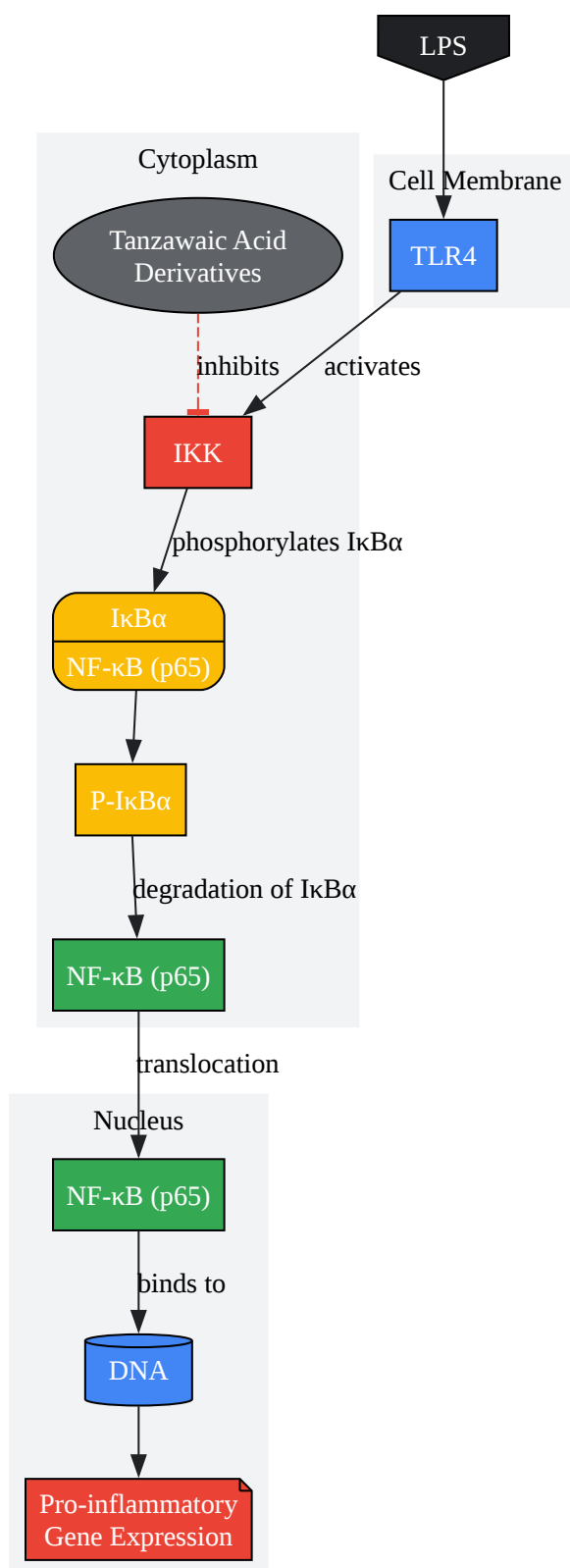
Visualizations

The following diagrams illustrate the synthetic workflow for Tanzawaic acid B and the signaling pathways inhibited by its derivatives.



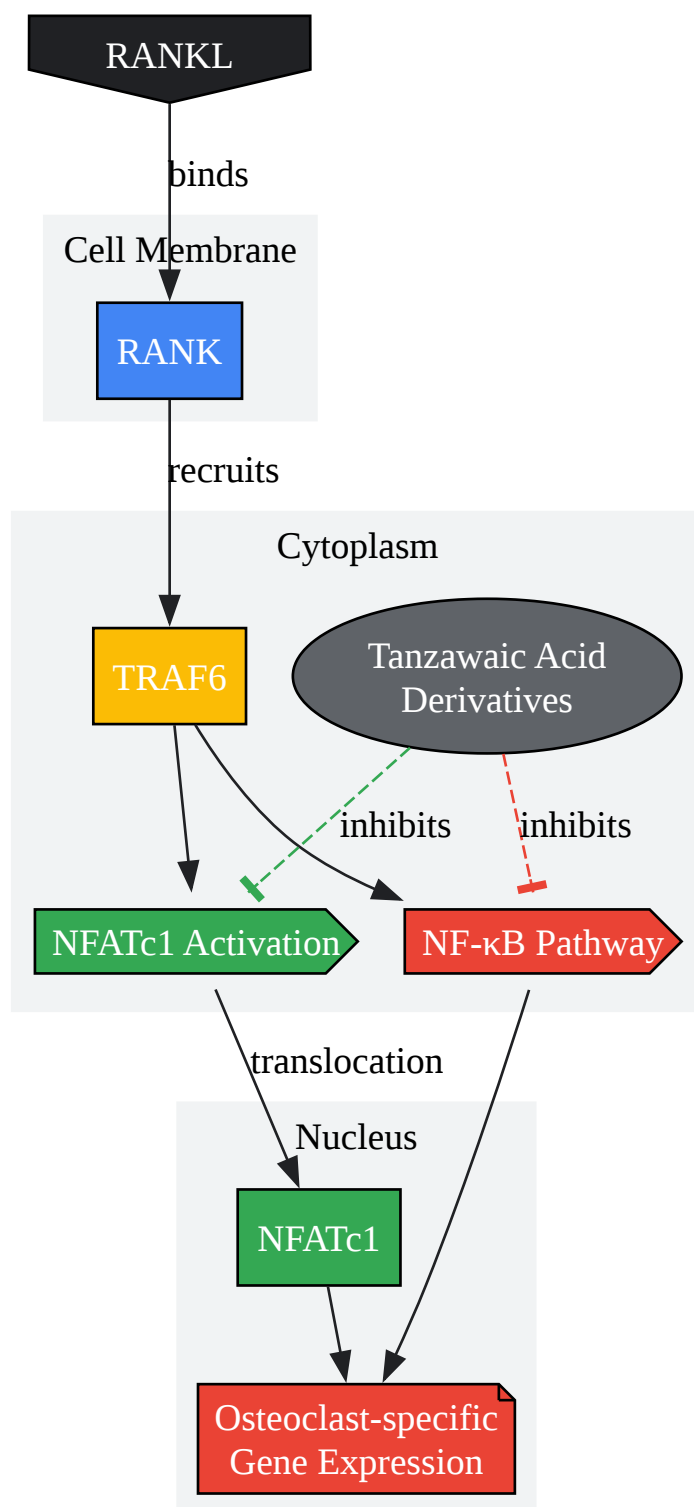
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Caption: Synthetic workflow for the total synthesis of Tanzawaic Acid B.



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Caption: Inhibition of the NF-κB signaling pathway by Tanzawaic acid derivatives.



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